1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to an isoquinoline ring, with additional methyl and pyridinyl substituents.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)- can be achieved through various synthetic routes. One common method involves the condensation of 3-aryl (heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one . This reaction typically requires specific reaction conditions, such as the use of a suitable solvent and temperature control, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
This compound has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a fluorescent sensor due to its photophysical properties . In medicine, derivatives of this compound have been investigated for their antiviral and anticancer activities
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)- can be compared with other similar compounds, such as 1H-Pyrazolo[3,4-b]quinolines and quinolinyl-pyrazoles . These compounds share structural similarities but may differ in their biological activities and applications. For example, while 1H-Pyrazolo[3,4-b]quinolines are known for their fluorescent properties, quinolinyl-pyrazoles have been studied for their pharmacological potential
Properties
CAS No. |
824968-75-4 |
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Molecular Formula |
C17H14N4 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
3,9-dimethyl-5-pyridin-2-yl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H14N4/c1-10-6-5-7-12-14(10)17-15(11(2)20-21-17)19-16(12)13-8-3-4-9-18-13/h3-9H,1-2H3,(H,20,21) |
InChI Key |
KCPHOWSDUWSOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC3=C(NN=C23)C)C4=CC=CC=N4 |
Origin of Product |
United States |
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